1-Methoxy-6-nitro-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC17177361
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O3 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 1-methoxy-6-nitrobenzimidazole |
| Standard InChI | InChI=1S/C8H7N3O3/c1-14-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3 |
| Standard InChI Key | UPNOVYCSQVXYTE-UHFFFAOYSA-N |
| Canonical SMILES | CON1C=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
1-Methoxy-6-nitro-1H-benzo[d]imidazole (IUPAC name: 6-nitro-1-methoxy-1H-benzimidazole) belongs to the benzimidazole family, featuring a benzene ring fused to an imidazole moiety. The methoxy (-OCH₃) group occupies the 1-position (nitrogen atom of the imidazole ring), while the nitro (-NO₂) group is attached to the 6-position of the benzene ring. Its molecular formula is C₈H₇N₃O₃, with a molecular weight of 193.16 g/mol.
Structural Characterization
X-ray crystallography of analogous compounds, such as 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole , reveals nearly planar benzimidazole systems with interplanar angles between the benzene and imidazole rings ranging from 0.72° to 2.21°. The nitro group in such structures is typically twisted relative to the benzene plane (15°–18°) , a conformation likely shared by 1-Methoxy-6-nitro-1H-benzo[d]imidazole due to steric and electronic similarities.
Synthetic Methodologies
Catalytic Cyclocondensation
Benzimidazole derivatives are commonly synthesized via cyclocondensation of o-phenylenediamine with carbonyl compounds. For nitro-substituted variants, ZnO nanoparticles (NPs) have emerged as efficient catalysts, enabling high yields (85–92%) and short reaction times (20–40 minutes) . For example, ZnO-NPs facilitated the synthesis of 2-substituted benzimidazoles through reactions between o-phenylenediamine and aromatic aldehydes, followed by nitration .
Table 1: Comparative Synthesis Metrics for Benzimidazole Derivatives
| Catalyst | Yield (%) | Time (min) | Nitro Incorporation Efficiency | Reference |
|---|---|---|---|---|
| ZnO-NPs | 92 | 20 | High | |
| Cu(II)/DMC | 88 | 120 | Moderate | |
| Traditional | 65 | 180 | Low |
Post-Functionalization Strategies
Physicochemical Properties
Thermal Stability and Solubility
While direct data for 1-Methoxy-6-nitro-1H-benzo[d]imidazole are unavailable, analogous compounds like 2-Methyl-5-nitro-1H-benzo[d]imidazole exhibit a boiling point of 446°C and density of 1.4 g/cm³ . The methoxy group likely enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-substituted nitrobenzimidazoles.
NMR Spectroscopy
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¹H NMR: Expected signals include:
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¹³C NMR: Key signals include:
Mass Spectrometry
The molecular ion peak ([M]⁺) is anticipated at m/z 193, with fragmentation patterns involving loss of NO₂ (46 amu) and OCH₃ (31 amu) .
Computational Insights
Density Functional Theory (DFT) Analysis
DFT calculations for analogous compounds reveal that nitro groups reduce the HOMO-LUMO gap, enhancing reactivity . For 1-Methoxy-6-nitro-1H-benzo[d]imidazole, simulated electrostatic potential maps predict nucleophilic attack susceptibility at the nitro-bearing carbon.
Future Directions
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Synthetic Optimization: Exploring microwave-assisted synthesis to reduce reaction times .
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Biological Screening: Evaluating anticancer and antifungal activity given structural parallels to active benzimidazoles .
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Material Science Applications: Investigating optoelectronic properties for organic semiconductor development.
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